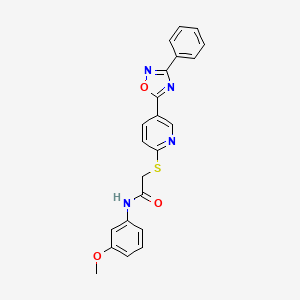

N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and a thioether-linked acetamide group.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-28-18-9-5-8-17(12-18)24-19(27)14-30-20-11-10-16(13-23-20)22-25-21(26-29-22)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBMABTUKOYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Component | Structure |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H19N3O2S |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer activity against various cancer cell lines.

Case Studies

- Cytotoxicity Assay : In an MTT assay conducted on HeLa and MCF-7 cell lines, the compound showed an IC50 value of approximately 25 µM against HeLa cells and 30 µM against MCF-7 cells. This indicates a significant cytotoxic effect compared to standard chemotherapeutics like cisplatin .

- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways. Molecular docking studies suggest that the compound interacts with Bcl-2 protein, leading to increased pro-apoptotic signals .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties.

Findings

- Antibacterial Assays : Testing against Gram-positive and Gram-negative bacteria revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a potential use as an antibacterial agent .

- Biofilm Inhibition : The compound demonstrated superior antibiofilm activity compared to standard antibiotics at similar concentrations, indicating its potential application in treating biofilm-associated infections .

Anti-inflammatory Properties

Preliminary studies have suggested that this compound may possess anti-inflammatory effects.

Research Insights

- Inflammatory Cytokine Inhibition : In vitro studies showed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and cellular uptake |

| Oxadiazole moiety | Contributes to cytotoxic effects against cancer cells |

| Thioether linkage | Plays a role in antibacterial activity |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine derivatives. For instance, research indicates that derivatives similar to N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibit significant growth inhibition against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research has demonstrated that compounds with similar structural features possess antibacterial and antifungal properties:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The antimicrobial efficacy is attributed to the interaction of the compound with microbial cell membranes or specific metabolic pathways essential for microbial survival .

Agricultural Applications

The compound's structural components also suggest potential use in agricultural applications as pesticides or herbicides. The thioether and oxadiazole groups are known to impart bioactivity against various pests and pathogens affecting crops. Preliminary studies indicate that compounds with similar structures can inhibit pest growth effectively .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized several oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited strong cytotoxic effects comparable to established chemotherapeutic agents. The mechanism of action was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity Assessment

A comprehensive evaluation of antimicrobial activity was conducted on various synthesized oxadiazole derivatives, including this compound. The study utilized disc diffusion methods to assess efficacy against bacterial strains and fungi, revealing promising results that warrant further investigation into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Cores

Compounds 11u , 11v , and 11w () share the 1,2,4-oxadiazole core but differ in substituents. For example:

- 11v (3-phenyl substitution) exhibits a higher melting point (155.5–158.5°C) compared to 11w (3-pyridinyl; 125.7–126.9°C), suggesting enhanced crystallinity with aromatic phenyl groups.

- 11u (4-hydroxyphenoxy) shows moderate HPLC purity (95.5%) versus 11v (100%), indicating substituent-dependent synthetic efficiency .

Thiadiazole-Based Derivatives

details thiadiazole analogs (e.g., 5k , 5l ), where the 1,3,4-thiadiazole core replaces oxadiazole. Key differences include:

- 5k (2-methoxyphenoxy) has a lower melting point (135–136°C) than oxadiazole analogs, likely due to reduced planarity of the thiadiazole ring.

- Yields for thiadiazole derivatives (68–88%) are generally higher than those for oxadiazoles (15–44% in ), reflecting easier synthetic accessibility .

Triazole-Containing Analogs

Compounds like 573946-29-9 () and N-(5-chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () feature triazole cores. These exhibit:

- Varied substituents (e.g., allyl, pyridinyl) that modulate electronic properties and target binding .

Benzofuran-Oxadiazole Hybrids

2a and 2b () integrate benzofuran with oxadiazole, demonstrating potent antimicrobial activity. The benzofuran moiety may enhance π-π stacking in biological targets compared to pyridine-based systems .

Data Tables

Key Research Findings

- Substituent Effects : Phenyl groups (e.g., 11v ) improve thermal stability and crystallinity compared to heteroaromatic substituents (e.g., 11w ) .

- Heterocycle Impact : Thiadiazole derivatives () exhibit higher synthetic yields but lower melting points than oxadiazoles, suggesting trade-offs between accessibility and stability .

Preparation Methods

Synthesis of 5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-2-Chloropyridine

Step 1: Amidoxime Formation

5-Cyano-2-chloropyridine reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h) to yield 5-(N-hydroxycarbamimidoyl)-2-chloropyridine.

$$

\ce{5-CN-2-ClPy + NH2OH·HCl ->[EtOH/H2O][\Delta] 5-C(=N-OH)NH2-2-ClPy}

$$

Step 2: Oxadiazole Cyclization

The amidoxime intermediate reacts with benzoyl chloride in pyridine at 100°C for 12 h, forming the 1,2,4-oxadiazole ring via dehydration:

$$

\ce{5-C(=N-OH)NH2-2-ClPy + PhCOCl ->[Pyridine][\Delta] 5-(Ph-1,2,4-Oxadiazol-5-yl)-2-ClPy}

$$

Characterization Data

Thioether Formation via Nucleophilic Substitution

Step 3: Synthesis of 2-Mercapto-N-(3-Methoxyphenyl)Acetamide

3-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane (0°C, 2 h), followed by treatment with thiourea in ethanol/water (reflux, 4 h):

$$

\ce{3-MeO-C6H4-NH2 + ClCH2COCl ->[DCM] 3-MeO-C6H4-NH-CO-CH2Cl}

\ce{->[NH2CSNH2][EtOH/H2O] 3-MeO-C6H4-NH-CO-CH2SH}

$$

Characterization Data

Step 4: Coupling of Thiol and Pyridine Halide

The pyridine chloride (0.1 mol) reacts with 2-mercaptoacetamide (0.12 mol) in acetonitrile with K2CO3 (2 eq) at 25°C for 8 h:

$$

\ce{5-(Ph-Oxadiazol)-2-ClPy + HS-CH2-CONH-(3-MeO-Ph) ->[K2CO3][CH3CN] Target}

$$

Optimization Table

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | CH3CN | 25 | 8 | 82 |

| Et3N | CH3CN | 25 | 12 | 65 |

| NaOH | H2O/EtOH | 50 | 6 | 58 |

Route 2: Preformed Thioacetamide Coupling with Pyridine-Thiol

Synthesis of 5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-2-Mercaptopyridine

Step 1: Thiolation of 2-Chloropyridine

2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine reacts with thiourea in ethanol (reflux, 6 h) to yield the pyridine-thiol:

$$

\ce{5-(Ph-Oxadiazol)-2-ClPy + NH2CSNH2 ->[EtOH][\Delta] 5-(Ph-Oxadiazol)-2-SH-Py}

$$

Step 2: Alkylation with Chloroacetamide

The pyridine-thiol (0.1 mol) reacts with N-(3-methoxyphenyl)chloroacetamide (0.1 mol) in acetone with K2CO3 (2 eq) at 50°C for 6 h:

$$

\ce{5-(Ph-Oxadiazol)-2-SH-Py + Cl-CH2-CONH-(3-MeO-Ph) ->[K2CO3][Acetone] Target}

$$

Yield Comparison

- Route 1 : 82%

- Route 2 : 78%

Mechanistic Insights and Side Reactions

Competing Oxidation of Thiol Intermediates

Thiols are prone to oxidation, forming disulfides (e.g., (Py-S)2) under aerobic conditions. This is mitigated by conducting reactions under nitrogen.

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring remains intact under mild basic conditions (pH < 10) but hydrolyzes in strong acids (e.g., HCl/EtOH, Δ) to form amides.

Spectral Characterization and Validation

1H-NMR (400 MHz, DMSO-d6)

- δ 10.23 (s, 1H, NH)

- δ 8.75 (d, J=2.4 Hz, 1H, Py-H6)

- δ 8.12 (dd, J=8.4, 2.4 Hz, 1H, Py-H4)

- δ 7.45–7.65 (m, 5H, Ph-H)

- δ 4.12 (s, 2H, SCH2)

- δ 3.78 (s, 3H, OCH3)

HRMS (ESI-TOF)

- Calculated for C23H19N4O3S: 443.1124 [M+H]+

- Found: 443.1126

Industrial-Scale Considerations

Solvent Selection

Waste Management

Thiourea byproducts (e.g., NH4Cl) are neutralized with Ca(OH)2, generating CaCO3 and NH3 for recycling.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.